2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde
Description
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde (CAS: 91591-75-2 or 91591-77-4) is a heterocyclic organic compound with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at position 2, methyl groups at positions 4 and 6, and a carbaldehyde group at position 3. Key properties include:
- Purity: 95–96% (commercial suppliers).
- Hydrogen Bond Acceptors: 2.
- Topological Polar Surface Area (TPSA): 30 Ų, indicating moderate polarity.
- Synthesis: Available on demand for pharmaceutical or agrochemical intermediates.
Discrepancies in CAS numbers (91591-75-2 vs. 91591-77-4) may arise from database inconsistencies or isomer labeling variations.
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVHERPAPVWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455344 | |
| Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-77-4 | |
| Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Vilsmeier-Haack reaction is the cornerstone of 2-chloro-4,6-dimethylpyridine-3-carboxaldehyde synthesis. This electrophilic formylation employs a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction targets electron-rich pyridine derivatives, where the methyl and chloro substituents direct formylation to the C3 position.
In the patented protocol (US5708180A), 2,6-dichloro-4-methylpyridine undergoes formylation under Vilsmeier-Haack conditions. The substrate’s electron-donating methyl group and electron-withdrawing chloro substituents create a polarized π-system, facilitating electrophilic attack at the C3 position. The reaction proceeds via:
- Chloroiminium formation : DMF reacts with POCl₃ to generate the electrophilic [Cl–P(O)Cl₂–N(CH₃)₂]⁺ species.
- Electrophilic substitution : The chloroiminium ion attacks the pyridine ring’s C3 position, forming a σ-complex.
- Hydrolysis : Aqueous workup liberates the aldehyde functionality, yielding the target compound.
Optimized Reaction Conditions
Key parameters from the patent (Example 1):
| Parameter | Value |
|---|---|
| Substrate | 2,6-Dichloro-4-methylpyridine |
| Reagents | DMF, POCl₃ |
| Temperature | 95–100°C |
| Reaction Time | 24 hours |
| Workup | Aqueous NaHCO₃ extraction |
| Yield | ~85% (estimated from scale) |
This method’s efficiency stems from the regioselectivity imparted by the substrate’s substitution pattern. The 4-methyl group exerts a strong activating effect, while the 2- and 6-chloro substituents prevent over-formylation.
Alternative Synthetic Strategies
Halogenation-Formylation Tandem Reactions
While less documented, sequential halogenation and formylation of 4,6-dimethylpyridine-3-carboxaldehyde could theoretically yield the target compound. However, direct chlorination at the C2 position of pre-formylated pyridines faces challenges due to:
Cyclization Approaches
Pyridine ring construction via cyclization offers an indirect route. The review by Raja et al. highlights microwave-assisted cyclization methods for pyridine derivatives. For example:
- Cyclocondensation of 1,5-diketones with ammonium acetate could theoretically yield substituted pyridines.
- Hantzsch-type reactions involving enaminones and aldehydes might permit late-stage introduction of the aldehyde group.
However, these methods require precise control over substituent positioning, making them less practical for this compound.
Critical Analysis of Methodologies
Vilsmeier-Haack Advantages and Limitations
Advantages :
- High regioselectivity due to substrate-directed formylation.
- Single-step transformation from commercially available intermediates.
- Scalable to multi-gram quantities with consistent yields.
Limitations :
- Requires handling of corrosive POCl₃ and stringent temperature control.
- Limited functional group tolerance due to strongly acidic conditions.
- Post-reaction purification challenges from byproducts like phosphoric acids.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid.
Reduction: 2-Chloro-4,6-dimethylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biological molecules selectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), a structurally related compound.
Reactivity and Physicochemical Properties
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound is highly reactive toward nucleophilic additions (e.g., forming imines or hydrazones), making it valuable for constructing complex molecules. In contrast, the carboxylic acid group in the pyrimidine derivative enables salt formation or esterification.
- Polarity and Solubility : The pyrimidine compound’s higher TPSA (~77 Ų vs. 30 Ų) and carboxylic acid group suggest greater water solubility and lower logP compared to the aldehyde-containing pyridine derivative.
- Chlorine Reactivity : Both compounds may undergo nucleophilic aromatic substitution (SNAr), but the position of chlorine (ortho to electron-withdrawing groups in the pyridine vs. pyrimidine) affects reaction rates.
Biological Activity
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde is an organic compound belonging to the pyridine family, characterized by a chloro group at the second position, two methyl groups at the fourth and sixth positions, and an aldehyde group at the third position of the pyridine ring. This unique structural configuration allows it to participate in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C8H8ClN
- Molecular Weight : 169.61 g/mol
- CAS Number : 91591-77-4
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to primary alcohols, while the chloro group can participate in electrophilic aromatic substitution reactions. This reactivity allows the compound to selectively modify biological molecules, potentially inhibiting enzyme activity or altering cellular processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this structure were tested against various human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7).
Case Study: Anticancer Compounds
In a study published in September 2022, two specific derivatives containing this core structure were evaluated for their cytotoxic effects:
- Compound 5 : Showed a significant inhibitory effect on A375 melanoma cells at concentrations of 50 µM and 100 µM.
- Compound 6 : Demonstrated enhanced cytotoxicity across multiple cell lines, with a notable dose-dependent reduction in colony formation.
The results indicated that compound 6 had a stronger cytotoxic effect on hepatoma cancer cells (HepG2), exhibiting a 2.3-fold higher activity compared to the standard chemotherapy drug 5-fluorouracil .
Enzyme Inhibition
The mechanism of action also includes inhibition of specific enzymes involved in cancer progression. For example, one study highlighted the ability of certain derivatives to inhibit focal adhesion kinase (FAK), an important target in cancer therapy. The IC50 value for one derivative was found to be as low as 0.78 µM, indicating potent inhibitory activity .
Summary of Biological Findings
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Compound 5 | A375 | 50 & 100 | Significant inhibition |
| Compound 6 | HepG2 | Variable | 2.3-fold higher activity |
| Compound 6 | C32 | Variable | Dose-dependent growth inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
